molecular formula C9H18N2O2 B2412154 tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate CAS No. 1932238-83-9

tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate

Cat. No.: B2412154
CAS No.: 1932238-83-9
M. Wt: 186.255
InChI Key: KMNTYEYDNBONGP-RQJHMYQMSA-N
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Description

tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate is a chemical compound that features a tert-butyl group, an amino group, and a methylazetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. Its structural properties make it a valuable tool for investigating the interactions between small molecules and biological targets .

Medicine

Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and structural properties make it suitable for various industrial applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate include:

Uniqueness

The uniqueness of this compound lies in its azetidine ring structure, which imparts distinct reactivity and properties compared to other similar compounds. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNTYEYDNBONGP-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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